



Application Notes and Protocols for Investigating Cytoprotective Gene Expression Using RA839

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Compound of Interest		
Compound Name:	RA839	
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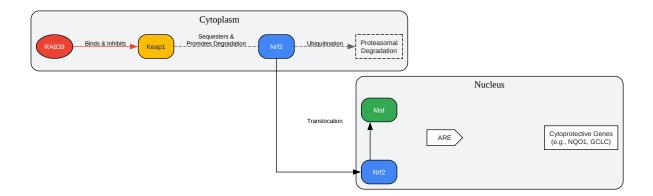
Introduction

RA839 is a potent and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5] RA839 is a noncovalent inhibitor that binds to the Keap1 Kelch domain, disrupting the Keap1-Nrf2 interaction.[1][6] This inhibition prevents Nrf2 degradation, leading to its accumulation and translocation to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby inducing the expression of a wide array of cytoprotective and antioxidant enzymes.[5] [7] This application note provides detailed protocols for utilizing RA839 to investigate the induction of cytoprotective gene expression in cellular and in vivo models.

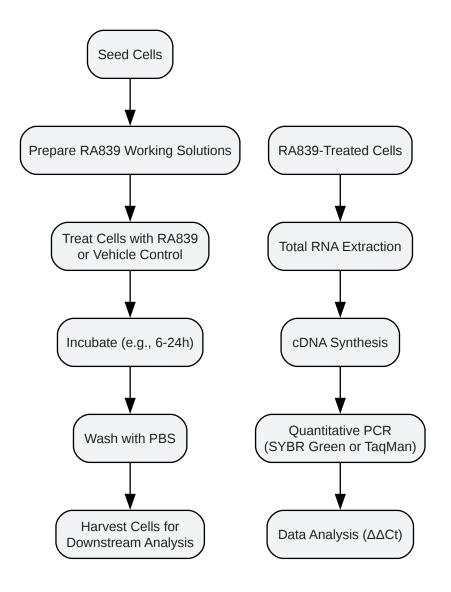
Mechanism of Action: The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[4][8] **RA839** activates this pathway by directly interfering with the protein-protein interaction between Keap1 and Nrf2.[1][6]









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